molecular formula C28H26O2S2 B2511554 1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-95-0

1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Cat. No.: B2511554
CAS No.: 882748-95-0
M. Wt: 458.63
InChI Key: ZFGYCONKUQYZPB-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C28H26O2S2 and its molecular weight is 458.63. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of α-sulfanyl-β-amino acid derivatives : A study by Kantam et al. (2010) demonstrates the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide. These compounds are significant for pharmaceuticals with potent biological activity (Kantam et al., 2010).

  • Naphthyl Alkyl and Aryl Sulfides Synthesis : Nakazawa et al. (1989) describe the synthesis of naphthyl alkyl and aryl sulfides, showing the versatility of naphthol compounds in creating sulfur-containing derivatives (Nakazawa et al., 1989).

  • Enantiomeric Spiro-λ4-sulfane-precursor Diaryl Sulfoxides : Research by Szabó et al. (1997) focuses on the resolution and absolute configuration of enantiomeric spiro-λ4-sulfane-precursor diaryl sulfoxides, important for understanding the stereochemistry of sulfur-containing compounds (Szabó et al., 1997).

  • Sulfenylation of Indoles and 2-naphthols with Thiols : A study by Maeda et al. (2004) explores the vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols, highlighting the application of catalysis in the synthesis of sulfur-containing organic compounds (Maeda et al., 2004).

  • Stereospecific Syntheses of Planar Chiral Bidentate η5κS-Indenyl-Sulfanyl and -Sulfinyl Complexes of Rhodium(III)

    : Baker et al. (2012) present the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, contributing to the understanding of chiral sulfur-containing compounds (Baker et al., 2012).

Properties

IUPAC Name

1-naphthalen-2-yl-3-[2-(3-naphthalen-2-yl-3-oxopropyl)sulfanylethylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O2S2/c29-27(25-11-9-21-5-1-3-7-23(21)19-25)13-15-31-17-18-32-16-14-28(30)26-12-10-22-6-2-4-8-24(22)20-26/h1-12,19-20H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGYCONKUQYZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCSCCSCCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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